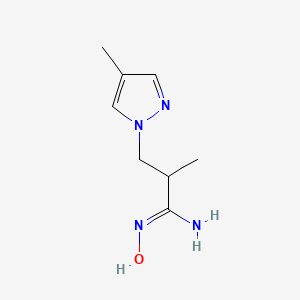

N'-hydroxy-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanimidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N’-hydroxy-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanimidamide is a chemical compound with the molecular formula C8H14N4O and a molecular weight of 182.23 g/mol . This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The compound is used in various research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N’-hydroxy-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanimidamide typically involves the reaction of 4-methyl-1H-pyrazole with appropriate reagents to introduce the hydroxy and propanimidamide groups. One common method involves the use of ammonium acetate as a catalyst in a one-pot synthesis . The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

N’-hydroxy-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanimidamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

N’-hydroxy-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanimidamide is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Medicine: Research explores its potential as a therapeutic agent due to its bioactive properties.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N’-hydroxy-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is useful in studying enzyme functions and developing inhibitors. The pathways involved often include the modulation of enzymatic activity and protein-protein interactions .

Comparison with Similar Compounds

N’-hydroxy-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanimidamide can be compared with other pyrazole derivatives:

4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Another pyrazole derivative used in various chemical syntheses. The uniqueness of N’-hydroxy-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanimidamide lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Biological Activity

N'-hydroxy-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanimidamide is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C9H13N5O and a molecular weight of approximately 197.24 g/mol. Its structure features a hydroxylamine functional group, which is known to influence biological activity through various mechanisms.

Mechanisms of Biological Activity

This compound exhibits several mechanisms that contribute to its biological effects:

- Antioxidant Activity : The compound has shown potential for scavenging free radicals, which may protect cells from oxidative stress. Studies have indicated that similar compounds can reduce oxidative damage in various biological systems .

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cancer progression.

- Modulation of Signaling Pathways : The compound's interaction with cellular signaling pathways could lead to altered gene expression, impacting cell proliferation and apoptosis.

1. Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. A study utilizing the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay reported an IC50 value indicating effective radical scavenging activity, comparable to known antioxidants such as ascorbic acid .

2. Anti-inflammatory Effects

In vitro studies have suggested that the compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in cell cultures. This activity is particularly relevant in the context of chronic inflammatory diseases.

3. Anticancer Potential

Preliminary studies indicate that this compound may induce apoptosis in cancer cells. For instance, it has been shown to affect cell viability in various cancer lines through mechanisms involving caspase activation and modulation of Bcl-2 family proteins.

Case Studies

Case Study 1: Antioxidant Activity Assessment

A comparative study was conducted using various pyrazole derivatives, including this compound. The results indicated that this compound had a notable capacity to reduce oxidative stress markers in human cell lines, suggesting its potential as a therapeutic agent against oxidative damage-related diseases.

Case Study 2: Anti-inflammatory Mechanism Exploration

Another investigation focused on the anti-inflammatory properties of the compound. Researchers treated macrophage cells with the compound and observed a significant decrease in the production of TNF-alpha and IL-6, key mediators in inflammation, highlighting its therapeutic potential in inflammatory diseases.

Data Tables

Properties

IUPAC Name |

N'-hydroxy-2-methyl-3-(4-methylpyrazol-1-yl)propanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-6-3-10-12(4-6)5-7(2)8(9)11-13/h3-4,7,13H,5H2,1-2H3,(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNIVSZRAZZPIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)CC(C)C(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(N=C1)CC(C)/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.